molecular formula C17H16ClFN2O2 B5704419 N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide

N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide

Cat. No. B5704419
M. Wt: 334.8 g/mol
InChI Key: JKLVKLWRWFVHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide, also known as ABT-888 or Veliparib, is a small molecule inhibitor that targets the poly (ADP-ribose) polymerase (PARP) enzyme. PARP is an important enzyme that plays a crucial role in DNA repair. When PARP is inhibited, it leads to the accumulation of DNA damage and eventually cell death. ABT-888 has been extensively studied for its potential use in cancer therapy.

Mechanism of Action

N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide works by inhibiting the PARP enzyme, which plays a crucial role in DNA repair. When PARP is inhibited, it leads to the accumulation of DNA damage and eventually cell death. N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide has been shown to be particularly effective in tumors with defects in DNA repair pathways, as these tumors are more reliant on PARP-mediated DNA repair.
Biochemical and physiological effects:
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in clinical trials, with mild to moderate side effects. N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models of cancer, and has shown promising results in clinical trials.

Advantages and Limitations for Lab Experiments

N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and has good oral bioavailability. It has also been extensively studied and has a well-characterized mechanism of action. However, there are also some limitations to its use in lab experiments. N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide has been shown to have off-target effects on other enzymes, which may complicate interpretation of results. Additionally, its effectiveness may be limited in tumors with intact DNA repair pathways.

Future Directions

There are several future directions for research on N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide. One area of interest is in combination therapies, where N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide is used in combination with other drugs to enhance their effectiveness. Another area of interest is in the development of biomarkers to predict which tumors are most likely to respond to N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide. Additionally, there is ongoing research into the development of more potent and selective PARP inhibitors that may be more effective than N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide.

Synthesis Methods

N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-2-fluoroaniline with morpholine to form N-[3-chloro-2-fluorophenyl]morpholine. This intermediate is then reacted with 4-(aminosulfonyl)phenylboronic acid to form N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide.

Scientific Research Applications

N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models of cancer. N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide has also been shown to be effective in treating tumors with defects in DNA repair pathways, such as BRCA1/2-mutant tumors.

properties

IUPAC Name

N-(3-chloro-2-morpholin-4-ylphenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c18-13-5-3-7-15(16(13)21-8-10-23-11-9-21)20-17(22)12-4-1-2-6-14(12)19/h1-7H,8-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLVKLWRWFVHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-morpholin-4-ylphenyl)-2-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.